molecular formula C20H20N2O4 B5797221 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE

Cat. No.: B5797221
M. Wt: 352.4 g/mol
InChI Key: DRRCLAUDAVNVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the isoxazole derivative with 4-methoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol and a suitable leaving group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]METHYLPIPERIDINE HYDROCHLORIDE: Shares the isoxazole ring but differs in the attached functional groups.

    4-[(2-METHOXYPHENYL)SULFONYL]METHYLPIPERIDINE HYDROCHLORIDE: Contains a similar methoxy group but has a different core structure.

Uniqueness

This detailed article provides a comprehensive overview of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-METHOXYPHENYL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-19(14(2)26-22-13)12-25-18-6-4-5-15(11-18)20(23)21-16-7-9-17(24-3)10-8-16/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCLAUDAVNVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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